methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
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Overview
Description
Methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzylidene group and a diazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves the condensation of benzaldehyde with a diazinan derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzylidene group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Hydrogenated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate can be compared with similar compounds such as:
- Methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
- Methyl 4-[(5E)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications
Properties
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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